molecular formula C11H14N4O3 B1305142 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide CAS No. 668462-40-6

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B1305142
CAS No.: 668462-40-6
M. Wt: 250.25 g/mol
InChI Key: IUCLFDYHPORJNR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound can be traced within the broader context of nitrogen heterocycle research that gained momentum during the late twentieth and early twenty-first centuries. The compound emerged from systematic investigations into piperidine derivatives, which have long been recognized as important scaffolds in medicinal chemistry and synthetic organic chemistry. The specific combination of the nitropyridine and piperidine systems in this molecule represents a relatively recent achievement in heterocyclic synthesis, reflecting advances in synthetic methodology that allowed for the precise construction of such complex architectures.

The synthesis pathway typically involves the reaction of 3-nitropyridine with piperidine-4-carboxamide under carefully controlled conditions, a methodology that became feasible with improvements in synthetic techniques during the early 2000s. This synthetic approach builds upon earlier work in heterocyclic chemistry that established the fundamental principles for connecting different nitrogen-containing ring systems. The compound's cataloging in major chemical databases occurred in the mid-2000s, with the Chemical Abstracts Service number 668462-40-6 being assigned to ensure proper identification and tracking in scientific literature.

The discovery and characterization of this compound coincided with a period of intense interest in nitrogen heterocycles for pharmaceutical applications. Research groups began exploring combinations of different heterocyclic systems to create molecules with enhanced properties and novel biological activities. The specific structural arrangement found in this compound emerged from this systematic exploration, representing a successful integration of two well-established heterocyclic frameworks. The compound's development also reflects the growing sophistication of synthetic organic chemistry, which enabled researchers to construct increasingly complex molecular architectures with precision and efficiency.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass broader principles of molecular design and synthetic strategy. Heterocyclic compounds containing nitrogen atoms have become increasingly important in pharmaceutical research, with recent analyses showing that 82% of drugs approved between 2013 and 2023 contain at least one nitrogen heterocycle, compared to 59% in preceding decades. This dramatic increase underscores the fundamental importance of nitrogen-containing ring systems in modern drug development and chemical research.

The compound exemplifies several key principles in heterocyclic chemistry, particularly the concept of hybrid molecules that combine multiple ring systems to achieve enhanced properties. The piperidine component provides a saturated six-membered ring with basic nitrogen functionality, while the nitropyridine moiety contributes aromatic character and electron-withdrawing properties through the nitro substituent. This combination creates a molecule with diverse reactivity patterns and potential binding modes, making it valuable for structure-activity relationship studies and lead compound optimization.

Furthermore, the compound demonstrates the evolving hierarchy of nitrogen heterocycles in pharmaceutical applications. Pyridine has recently claimed the number one position among high-frequency nitrogen heterocycles in approved drugs, overtaking piperidine, which now holds the second position. The presence of both these privileged scaffolds within a single molecule positions this compound as a representative example of contemporary molecular design strategies. The integration of these two important heterocyclic systems illustrates how modern synthetic chemistry leverages established structural motifs to create new chemical entities with potentially enhanced properties.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The name precisely describes the molecular structure by identifying the piperidine ring as the primary framework, with the carboxamide group located at the 4-position and the nitropyridine substituent attached to the nitrogen atom at position 1. Alternative nomenclature systems provide additional names such as 4-Piperidinecarboxamide, 1-(3-nitro-2-pyridinyl)- and 2-(4-Carbamoylpiperidin-1-yl)-3-nitropyridine, which offer different perspectives on the molecular connectivity.

The compound belongs to several important chemical classifications that reflect its structural features and potential applications. As a heterocyclic compound, it contains multiple nitrogen atoms within ring systems, classifying it among the nitrogen heterocycles that have become dominant in pharmaceutical chemistry. The presence of the carboxamide functional group places it within the amide family, while the nitro substituent on the pyridine ring categorizes it among nitroaromatic compounds. These multiple classification schemes highlight the compound's structural complexity and potential for diverse chemical behavior.

Classification Category Specific Classification Structural Basis
Primary Heterocycle Nitrogen heterocycle Multiple nitrogen atoms in ring systems
Functional Group Carboxamide Carbonyl group attached to nitrogen
Aromatic System Nitropyridine Nitro-substituted pyridine ring
Ring System Bicyclic hybrid Piperidine connected to pyridine

The molecular identifiers provide additional classification information, with the International Chemical Identifier key IUCLFDYHPORJNR-UHFFFAOYSA-N serving as a unique digital fingerprint for the compound. The Simplified Molecular Input Line Entry System representation NC(=O)C1CCN(CC1)c2ncccc2N+[O-] captures the complete connectivity pattern in a standardized format. These systematic identifiers ensure precise communication about the compound's structure across different research platforms and databases.

Industrial and Academic Research Relevance

The industrial and academic research relevance of this compound stems from its utility as a versatile building block in synthetic chemistry and its potential biological activities. In academic research settings, the compound serves multiple functions, including its use in proteomics research to study protein interactions and functions, and as a synthetic intermediate for constructing more complex molecular architectures. The availability of the compound from multiple suppliers, with quantities ranging from 100 milligrams to 5 grams and prices reflecting its specialized nature, indicates sustained research interest and commercial viability.

The compound's research applications extend across several scientific disciplines, with particular emphasis on its role in medicinal chemistry research. Studies have indicated potential antitumor activity, with preliminary research suggesting efficacy against various cancer cell lines and cytotoxic effects with IC₅₀ values ranging from 1.35 to 2.18 micromolar. Additionally, evidence suggests possible antimicrobial activity, indicating a broader spectrum of biological effects that warrant further investigation. These findings position the compound as a valuable tool for drug discovery research and lead compound development.

Industrial applications focus primarily on the compound's utility in synthetic chemistry, where it serves as an intermediate for producing active pharmaceutical ingredients and other specialized chemicals. The compound's structural features make it particularly suitable for structure-activity relationship studies, where researchers systematically modify molecular components to optimize biological activity and selectivity. Manufacturing considerations include its synthesis from readily available starting materials and its stability under standard storage conditions, factors that contribute to its practical utility in research and development applications.

Research Application Primary Use Reported Activity Range
Medicinal Chemistry Lead compound development IC₅₀: 1.35-2.18 μM
Proteomics Research Protein interaction studies Research tool
Synthetic Chemistry Building block intermediate Commercial availability
Drug Discovery Structure-activity studies Multiple biological targets

The compound's presence in major chemical databases and its assignment of standardized identifiers reflect its established position in the research community. The availability of detailed spectroscopic and analytical data supports its use in quality control and method development applications. Current research trends suggest continued interest in this compound class, particularly in the context of developing new therapeutic agents and understanding fundamental principles of molecular recognition and biological activity.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-10(16)8-3-6-14(7-4-8)11-9(15(17)18)2-1-5-13-11/h1-2,5,8H,3-4,6-7H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCLFDYHPORJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384461
Record name 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

668462-40-6
Record name 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme Overview

  • Starting materials: 3-nitropyridine and piperidine-4-carboxamide
  • Reaction type: Nucleophilic aromatic substitution (SNAr)
  • Solvents: Commonly ethanol or dimethylformamide (DMF)
  • Conditions: Elevated temperatures (e.g., 80–120 °C) to facilitate reaction kinetics
  • Purification: Recrystallization or chromatographic techniques to isolate the pure product

This method leverages the electron-withdrawing effect of the nitro group on the pyridine ring, which activates the ring toward nucleophilic substitution by the amine group of piperidine-4-carboxamide.

Detailed Preparation Methodology

Nucleophilic Aromatic Substitution Procedure

  • A mixture of 3-nitropyridine (1 equivalent) and piperidine-4-carboxamide (1 equivalent) is dissolved in a polar aprotic solvent such as DMF or ethanol.
  • The reaction mixture is heated to approximately 90–120 °C and stirred for 12–24 hours.
  • A base such as triethylamine may be added to neutralize any acid formed and to facilitate the nucleophilic attack.
  • After completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water to remove impurities.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • The crude product is purified by column chromatography (silica gel, eluent: dichloromethane/THF mixtures) or recrystallization from suitable solvents to yield this compound as a solid.

Alternative Synthetic Routes and Precursors

Some synthetic routes involve preparing halogenated or amino-substituted nitropyridine precursors, which are then converted to the target compound via substitution or coupling reactions:

  • Preparation of 4-chloro-2-amino-3-nitropyridine via nitration of 4-chloro-2-aminopyridine using a nitrating mixture (nitric acid and sulfuric acid).
  • Diazotization and hydrolysis steps to convert amino groups to hydroxyl or other functional groups.
  • Subsequent acylation or coupling with piperidine derivatives under controlled temperature and solvent conditions.

These steps provide access to various nitropyridine intermediates that can be further functionalized to yield the target compound or analogs.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Dimethylformamide (DMF) Polar solvents favor nucleophilic substitution
Temperature 80–120 °C Elevated temperature accelerates reaction
Reaction Time 12–24 hours Sufficient time for complete conversion
Base Triethylamine or similar Neutralizes acid, promotes nucleophilicity
Purification Method Recrystallization, Column Chromatography Ensures high purity of final product

Purification and Characterization

  • Purification: The crude product is purified by recrystallization from ethanol or ethyl acetate or by silica gel chromatography using dichloromethane/THF mixtures.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The presence of the nitro group and carboxamide functionalities is verified by characteristic IR and NMR signals.

Research Findings and Data Summary

Yield and Purity

Reported yields for the nucleophilic substitution reaction range from moderate to high (50–85%), depending on reaction conditions and purification methods.

Solubility and Stability

  • The compound exhibits aqueous solubility greater than 37.5 μg/mL at pH 7.4, facilitating its use in biological assays.
  • Stable under standard laboratory conditions; however, the nitro group can be chemically modified under reductive or substitution conditions.

Stock Solution Preparation (Example Data)

Amount of Compound (mg) Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 3.996 0.7992 0.3996
5 19.98 3.996 1.998
10 39.96 7.992 3.996

Solvent typically DMSO or ethanol; volumes calculated based on molecular weight 250.25 g/mol.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting materials 3-nitropyridine and piperidine-4-carboxamide Equimolar amounts
Reaction type Nucleophilic aromatic substitution SNAr reaction facilitated by nitro group
Solvent Ethanol, DMF Polar aprotic solvents preferred
Temperature 80–120 °C Elevated temperature for reaction rate
Reaction time 12–24 hours Ensures complete conversion
Base addition Triethylamine or similar Neutralizes acid, promotes nucleophilicity
Work-up Extraction with ethyl acetate, washing with water, drying over sodium sulfate Standard organic work-up
Purification Recrystallization or silica gel chromatography To obtain pure compound
Characterization NMR, MS, IR spectroscopy Confirms structure and purity

Chemical Reactions Analysis

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide has shown promise in medicinal chemistry, particularly in the development of antitumor agents. Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.35 to 2.18 μM. The mechanisms through which it exerts these effects are under investigation but may involve the inhibition of specific proteins involved in cancer progression.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. Similar derivatives have been reported to exhibit efficacy against infectious agents, suggesting that this compound could be beneficial in developing new antimicrobial therapies.

Biochemical Research

The compound is utilized in proteomics research to study protein interactions and functions. Its ability to interact with biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic strategies.

Several noteworthy studies have focused on the synthesis and evaluation of piperidine derivatives:

  • Synthesis and Evaluation : A comprehensive study synthesized various piperidine derivatives and evaluated their biological activities, noting that compounds with similar structures often exhibited significant antitumor effects.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cells, indicating potential therapeutic applications for this compound.
  • Comparative Studies : Comparative analyses revealed that while some derivatives showed superior activity, this compound maintained competitive efficacy in specific cancer models.

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives are structurally diverse, with variations in substituents influencing their pharmacological profiles. Below is a comparative analysis of 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide and related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Substituents Molecular Weight (g/mol) Biological Activity/IC₅₀ Key References
This compound (668462-40-6) 3-Nitropyridin-2-yl, carboxamide 250.25 S. aureus GyrB ATPase interaction
1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide (618394-22-2) Thieno-pyrimidinyl, 4-chlorophenyl 372.87 Not reported (structural analog)
1-(3-Chloro-5-phenylpyridin-4-yl)piperidine-4-carboxamide (Compound 26) 3-Chloro-5-phenylpyridin-4-yl 301.75 WNT signaling inhibition
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g) Indole-2-carbonyl, pyridin-4-yl ethyl 563.06 Alphavirus replication inhibition (80% yield)
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide Pyridazinyl, trifluoromethylpyridinyl 457.41 Not reported (structural diversity)
1-(5-bromopyridin-2-yl)piperidine-4-carboxamide (1247398-83-9) 5-Bromopyridin-2-yl 284.16 Not reported (halogenated analog)

Key Observations

Structural Diversity :

  • Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance binding to hydrophobic enzyme pockets.
  • Bulkier substituents (e.g., indole-2-carbonyl in ) reduce synthetic yields (e.g., 10–80% in indole derivatives ) but improve target specificity.

Biological Activity: Antimicrobial Potential: The 3-nitropyridinyl group in this compound enables interactions with bacterial GyrB ATPase, a mechanism absent in halogenated analogs like 1-(5-bromopyridin-2-yl)piperidine-4-carboxamide . Antiviral Activity: Indole-2-carboxamide derivatives (e.g., 27g) show high yield (80%) and potent inhibition of neurotropic alphavirus replication, attributed to their extended aromatic systems .

Synthetic Feasibility :

  • Microwave-assisted Suzuki coupling (e.g., in WNT inhibitors ) improves reaction efficiency compared to traditional reflux methods used for This compound .
  • Amide bond formation via isobutyl chloroformate (e.g., in ) is a common strategy for carboxamide derivatives, ensuring high purity (>99.8% in ).

Biological Activity

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄O₃, with a molecular weight of 250.25 g/mol. The structure features a piperidine ring substituted with a 3-nitropyridine moiety and a carboxamide group, which contributes to its biological activity. The presence of the nitro group on the pyridine ring is significant as it can enhance the compound's interaction with biological targets.

Antitumor Activity

Preliminary studies indicate that this compound exhibits antitumor activity . Research has shown that derivatives of piperidine, including this compound, have been evaluated for their efficacy against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM.

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies suggest that it may target specific proteins involved in cancer progression and cell proliferation. The nitro group may play a role in facilitating these interactions, potentially through the formation of reactive intermediates that can modify target proteins.

Antimicrobial Activity

In addition to its antitumor properties, there is evidence suggesting that this compound may possess antimicrobial activity. Similar piperidine derivatives have been reported to exhibit activity against various pathogens, indicating a broader spectrum of biological activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their biological activities, noting that compounds with similar structures often exhibited significant antitumor effects.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cells, suggesting that this compound could have similar effects .
  • Comparative Studies : Comparative analysis with other compounds revealed that while some derivatives showed superior activity, this compound maintained competitive efficacy, particularly in specific cancer models .

Data Table: Comparative Biological Activity of Piperidine Derivatives

Compound NameMolecular FormulaAntitumor Activity (IC50)Antimicrobial Activity
This compoundC₁₁H₁₄N₄O₃1.35 - 2.18 μMYes
1-(4-Nitropyridin-2-yl)piperidine-4-carboxamideC₁₁H₁₄N₄O₃TBDYes
N-[3-chloro-4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-1-(3-nitropyridin-2-yl)piperidineC₂₁H₂₂ClN₇OTBDYes

Q & A

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Root Causes :
  • Protein Binding : High plasma protein binding reduces free drug concentration.
  • Metabolic Instability : Use liver microsome assays to identify vulnerable sites (e.g., nitro group reduction).
  • Mitigation : Incorporate deuterium at metabolically sensitive positions to prolong half-life .

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